An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-4-(methylthio)butanamide Hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-4-(methylthio)butanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-4-(methylthio)butanamide hydrochloride, a derivative of the essential amino acid L-methionine, is a key intermediate in various pharmaceutical and research applications. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental protocols and scientific principles.
Chemical Identity and Molecular Structure
(S)-2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, is the hydrochloride salt of the amide derivative of L-methionine. The presence of a chiral center at the alpha-carbon dictates its stereospecific properties, which are crucial for its biological activity and interaction with other chiral molecules.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Chemical Name | (S)-2-Amino-4-(methylthio)butanamide hydrochloride | [1] |
| Synonyms | L-Methioninamide hydrochloride, H-Met-NH2 HCl | [2] |
| CAS Number | 16120-92-6 | [1][2][3] |
| Molecular Formula | C₅H₁₃ClN₂OS | [2] |
| Molecular Weight | 184.69 g/mol | [1] |
| Chemical Structure |
Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate significantly influence its stability, dissolution rate, and manufacturability.
Physical Appearance
(S)-2-Amino-4-(methylthio)butanamide hydrochloride is typically supplied as a white to off-white crystalline powder or solid.[4][5] This macroscopic appearance can be an initial indicator of purity, although more sophisticated analytical techniques are required for confirmation.
Melting Point
The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. For (S)-2-Amino-4-(methylthio)butanamide hydrochloride, the reported melting point is in the range of 220-226 °C .[3][4][5][] A sharp melting range is indicative of high purity.
Crystallography
As of the latest available data, specific crystallographic information for (S)-2-Amino-4-(methylthio)butanamide hydrochloride, such as its crystal system, space group, and unit cell dimensions, is not publicly available. The determination of the crystal structure through techniques like single-crystal X-ray diffraction would provide invaluable insights into its solid-state packing, hydrogen bonding network, and potential for polymorphism.
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical solids.[4][7] There is currently no specific public data on the hygroscopicity of (S)-2-Amino-4-(methylthio)butanamide hydrochloride. Given the presence of polar functional groups (amine, amide, and the hydrochloride salt), it is plausible that the compound may exhibit some degree of hygroscopicity. Experimental determination is necessary to classify its behavior.
Solubility Profile
The solubility of a compound is a determining factor in its bioavailability and the ease of its formulation into dosage forms.
Table 2: Qualitative Solubility
| Solvent | Solubility | Source(s) |
| Water | Soluble | [2] |
Spectroscopic and Chiroptical Properties
Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR spectral data for (S)-2-Amino-4-(methylthio)butanamide hydrochloride are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the methine proton (α-carbon), the methylene protons of the ethylthio group, the methyl protons of the thioether, and the exchangeable protons of the amine and amide groups. The protons of the ammonium group are expected to appear as a broad signal.
-
¹³C NMR: Resonances for the carbonyl carbon of the amide, the α-carbon, the two methylene carbons, and the methyl carbon of the thioether.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching of the primary amine (as an ammonium salt) and the primary amide.
-
C=O stretching (Amide I band) of the primary amide.
-
N-H bending (Amide II band) of the primary amide.
-
C-N stretching .
-
S-C stretching .
Mass Spectrometry
Mass spectrometry data would be crucial for confirming the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for the free base (C₅H₁₂N₂OS) would be at m/z 148.07.
Optical Rotation
As a chiral compound, (S)-2-Amino-4-(methylthio)butanamide hydrochloride exhibits optical activity. A reported value for its specific rotation is:
-
[α]D²⁰ = +17 ± 2° [4]
This property is a critical quality attribute for ensuring the enantiomeric purity of the compound.
Acidity (pKa)
The pKa value of the primary amino group is a key parameter that influences the ionization state of the molecule at different pH values. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets. While the specific pKa for the amino group in (S)-2-Amino-4-(methylthio)butanamide hydrochloride has not been reported, it is expected to be in the typical range for the α-amino group of amino acid amides. Computational methods or experimental titration can be used to determine this value precisely.[1]
Experimental Protocols
The following are generalized protocols for the determination of key physical properties of (S)-2-Amino-4-(methylthio)butanamide hydrochloride.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid crystalline substance.
Figure 1. Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Figure 2. Workflow for shake-flask solubility determination.
Hygroscopicity Assessment (Gravimetric Sorption Analysis)
This method provides a quantitative measure of a material's tendency to absorb moisture.[2]
Figure 3. Workflow for hygroscopicity assessment.
Conclusion
(S)-2-Amino-4-(methylthio)butanamide hydrochloride is a crucial chemical entity with a defined set of fundamental physical properties. While key identifiers, melting point, and qualitative solubility are established, a comprehensive understanding for advanced applications requires further experimental determination of its quantitative solubility in various solvents, detailed spectroscopic data, crystallographic structure, hygroscopicity, and pKa. The protocols outlined in this guide provide a framework for obtaining this critical information, enabling researchers and developers to optimize processes and formulations involving this important molecule.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. rsc.org [rsc.org]
- 4. pharmainfo.in [pharmainfo.in]
- 5. L-Methionine amide hydrochloride | 16120-92-6 [sigmaaldrich.com]
- 7. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
